molecular formula C21H19ClN4OS2 B2739673 3-((4-(3-chlorophenyl)-5-(cyclopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-45-6

3-((4-(3-chlorophenyl)-5-(cyclopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2739673
CAS RN: 847403-45-6
M. Wt: 442.98
InChI Key: JUTFIFCDOTWRNW-UHFFFAOYSA-N
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Description

3-((4-(3-chlorophenyl)-5-(cyclopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C21H19ClN4OS2 and its molecular weight is 442.98. The purity is usually 95%.
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Scientific Research Applications

Cancer Research

This compound has shown promise in the field of cancer research due to its potential inhibitory effects on cancer cell proliferation. Derivatives of similar structures have been synthesized and tested for their antiproliferative properties, particularly against colon cancer cells . The ability to selectively inhibit cancer cell growth makes it a candidate for further studies in targeted cancer therapies.

Drug Development

The structural features of this compound, such as the benzothiazole moiety, make it a valuable precursor in drug synthesis. It can be used to create a variety of derivatives with potential pharmacological activities. Its transformation into different esters and amides could lead to the development of new medications .

Molecular Docking Studies

The compound’s structure allows it to fit into various enzymatic sites, making it suitable for molecular docking studies. These studies can help in understanding the interaction between the compound and target proteins, which is crucial for designing drugs with high specificity and efficacy .

Biochemical Pathway Analysis

Research indicates that compounds with similar structures can act through specific biochemical pathways, such as the HSP90 and TRAP1 mediated signaling pathways. This compound could be used to study these pathways’ roles in cellular processes and diseases .

Photocatalysis

Compounds with benzothiazole cores are known to participate in photocatalytic reactions. This compound could be explored for its photocatalytic properties, particularly in intermolecular carboarylation of alkenes by selective C–O bond cleavage, which is a valuable reaction in organic synthesis .

properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-cyclopentylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS2/c22-14-6-5-7-15(12-14)26-19(23-24-20(26)28-16-8-1-2-9-16)13-25-17-10-3-4-11-18(17)29-21(25)27/h3-7,10-12,16H,1-2,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTFIFCDOTWRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(3-chlorophenyl)-5-(cyclopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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